molecular formula C8H10N2O2 B577910 Methyl 4-amino-5-methylpyridine-2-carboxylate CAS No. 1260665-41-5

Methyl 4-amino-5-methylpyridine-2-carboxylate

Cat. No.: B577910
CAS No.: 1260665-41-5
M. Wt: 166.18
InChI Key: GIBDALIONVCQAL-UHFFFAOYSA-N
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Description

Methyl 4-amino-5-methylpyridine-2-carboxylate is an organic compound with the molecular formula C8H10N2O2. It is a derivative of picolinic acid and features an amino group at the 4-position and a methyl group at the 5-position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-5-methylpyridine-2-carboxylate typically involves the reaction of 4-amino-5-methylpyridine with methyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-5-methylpyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 4-amino-5-methylpyridine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-amino-5-methylpyridine-2-carboxylate involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds with biological molecules, potentially inhibiting or modifying their activity. The exact pathways and targets are still under investigation, but it is believed to interact with enzymes and receptors involved in various biological processes .

Comparison with Similar Compounds

  • Methyl 5-amino-4-methylpicolinate
  • Methyl 4-amino-3-methylpicolinate
  • Methyl 4-amino-6-methylpicolinate

Comparison: Methyl 4-amino-5-methylpyridine-2-carboxylate is unique due to the specific positioning of the amino and methyl groups on the pyridine ring. This positioning can influence its reactivity and interaction with other molecules, making it distinct from its isomers .

Properties

IUPAC Name

methyl 4-amino-5-methylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-4-10-7(3-6(5)9)8(11)12-2/h3-4H,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBDALIONVCQAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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